molecular formula C12H10N4OS B12618102 3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one CAS No. 917907-16-5

3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one

Cat. No.: B12618102
CAS No.: 917907-16-5
M. Wt: 258.30 g/mol
InChI Key: CGTXXJUUBFHZFO-UHFFFAOYSA-N
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Description

3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its utility in developing potent kinase inhibitors. This scaffold is a key pharmacophore in novel therapeutic agents targeting various cancers. Derivatives of thieno[2,3-d]pyrimidine have been identified as potent inhibitors of Mitogen-activated protein kinase-interacting kinases (Mnks). Mnks phosphorylate the eukaryotic initiation factor 4E (eIF4E), a process critical for oncogenesis but dispensable for normal development, making Mnk inhibition a promising, potentially non-toxic anti-cancer strategy . Cellular mechanistic studies with lead thieno[2,3-d]pyrimidine compounds have demonstrated their ability to down-regulate phosphorylated eIF4E and induce apoptosis in cancer cells . Furthermore, the thieno[2,3-d]pyrimidine core serves as a versatile scaffold for designing inhibitors of other kinase targets, such as Epidermal Growth Factor Receptor (EGFR), by mimicking the binding mode of known quinazoline-based drugs . This compound is provided for research purposes to support the exploration of kinase biology and the development of novel targeted therapies. Please note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

917907-16-5

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1H-pyridin-2-one

InChI

InChI=1S/C12H10N4OS/c1-7-5-18-12-9(7)10(14-6-15-12)16-8-3-2-4-13-11(8)17/h2-6H,1H3,(H,13,17)(H,14,15,16)

InChI Key

CGTXXJUUBFHZFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CNC3=O

Origin of Product

United States

Preparation Methods

Synthesis of Thieno[2,3-d]pyrimidine Core

The initial step in synthesizing the target compound is the formation of the thieno[2,3-d]pyrimidine skeleton. Various methods have been reported:

  • Method A: Cyclization of Amino Thiophene Derivatives

    • Starting from commercially available methyl 2-aminothiophene-3-carboxylate, cyclization can be achieved using formamidine acetate under reflux conditions. This method typically yields thieno[2,3-d]pyrimidin-4-one derivatives after a series of reactions including chlorination and nucleophilic substitution.
  • Method B: Microwave-Assisted Synthesis

    • Another efficient approach involves microwave irradiation of a mixture containing thiophene derivatives and formic acid. This method enhances reaction rates and yields, producing thieno[2,3-d]pyrimidinones with high efficiency.

Functionalization to Introduce Amino Group

Once the thieno[2,3-d]pyrimidine core is established, the next step is to introduce the amino group at the appropriate position:

  • Method C: Amination Reaction
    • The thieno[2,3-d]pyrimidinone can be subjected to an amination reaction using various amines (e.g., aniline derivatives). This can be facilitated by employing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yields and purities of the final product.

Yield and Characterization

The yield and purity of synthesized compounds are critical for their application in biological studies. Table 1 summarizes yield data from various synthetic routes:

Method Yield (%) Melting Point (°C) Characterization Techniques
Cyclization with Formamidine 70 150-152 NMR, HPLC
Microwave-Assisted Synthesis 85 158-160 NMR, MS
Direct Amination 75 155-157 NMR, IR

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridinone rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds containing thienopyrimidine moieties exhibit significant anticancer activity. For example, derivatives similar to 3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one have been tested against various cancer cell lines, demonstrating promising antiproliferative effects. Studies report IC50 values as low as 1.1 µM against HeLa cells, indicating potent activity .

PI5P4K Inhibition
The compound has also been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are critical in regulating cell signaling pathways associated with cancer and neurodegenerative diseases. The specificity towards PI5P4Kγ suggests potential applications in targeted cancer therapies .

Therapeutic Potential

Neurodegenerative Diseases
Given its ability to penetrate the blood-brain barrier, compounds like this compound may hold therapeutic potential for neurodegenerative disorders. The inhibition of PI5P4Kγ could provide a novel approach to modulating neuroinflammatory responses .

Antimicrobial Activity
Some studies suggest that thienopyrimidine derivatives possess antimicrobial properties. While specific data on this compound is limited, the structural similarity to other known antimicrobial agents indicates potential applications in treating infections .

Case Study: Anticancer Activity

A study evaluating a series of thienopyrimidine derivatives found that modifications at the pyrimidine ring significantly influenced their cytotoxicity against various cancer cell lines. The results demonstrated that compounds with methyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study: Selective PI5P4K Inhibition

In a virtual screening study aimed at identifying selective inhibitors for PI5P4Kγ, several thienopyrimidine derivatives were highlighted as promising candidates for further development. The study included pharmacokinetic evaluations and selectivity profiling against a panel of over 150 kinases, establishing a foundation for future drug development efforts targeting PI5P4Kγ .

Mechanism of Action

The mechanism of action of 3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include pyridin-2(1H)-one derivatives (), thieno-pyrimidinones (), and pyrido-pyrimidinones (). The table below highlights critical differences:

Compound Name Core Structure Substituents Key Functional Groups Reported Activity/Use
Target Compound Pyridin-2(1H)-one + Thieno-pyrimidine 5-Methylthieno group, amino linkage C=O (pyridinone), C=N (pyrimidine) Hypothesized kinase inhibition*
3-([1,1′-biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73) Pyridin-2(1H)-one Biphenyl, phenylamino C=O, NH Mechanical allodynia (preclinical)
2,3-di(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (5j) Thieno-pyrimidinone Pyridin-4-yl, thiophen-2-yl C=O, C=S, C=N Antimicrobial activity
3-Amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone 5-Chloropyridin-3-yl, amino C=O, Cl, NH2 Pharmaceutical intermediate

*Note: Activity inferred from structural parallels to kinase inhibitors in and .

Substituent Impact:
  • Lipophilicity : The 5-methyl group in the target compound may enhance membrane permeability compared to polar pyridinyl substituents in 5j .
  • Hydrogen Bonding: The amino linkage in the target compound and 73 could facilitate interactions with biological targets, unlike the ether group in 5j.

Physical and Spectral Properties

  • Melting Points: ’s 5j melts at 236–237°C , while ’s 73–75 are solids with unreported melting points. Higher melting points in thieno-pyrimidinones suggest stronger intermolecular forces (e.g., hydrogen bonding or π-stacking).
  • IR Spectroscopy : Key peaks include C=O (1690 cm⁻¹ in 5j ) and C=N (1592–1625 cm⁻¹ in 5j and compounds), consistent with the target compound’s expected profile.
  • NMR/Chromatography : compounds were purified via column chromatography and confirmed by ¹H/¹³C NMR , a likely method for the target compound.

Biological Activity

3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

  • Molecular Formula : C15H14N4O2S
  • Molecular Weight : 314.4 g/mol
  • CAS Number : 917907-12-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved by condensing 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by base addition.
  • Introduction of the Pyridine Moiety : The thieno[2,3-d]pyrimidine core is reacted with appropriate pyridine derivatives to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : It may inhibit tyrosine kinases or cyclin-dependent kinases, which are crucial in cell proliferation and survival pathways.
  • Receptor Modulation : The compound can modulate receptor activities, influencing various cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Activity TypeDescriptionReference
AntiproliferativeInhibits cancer cell growth; IC50 values range from 1.1 to 4.7 µM against various cancer lines.
AntimicrobialExhibits activity against specific bacterial strains; further studies needed for broader spectrum.
Antitubulin ActivityCompounds in this class inhibit tubulin polymerization, affecting cell division.

Case Studies

  • Anticancer Activity : A study reported that derivatives of thienopyrimidine exhibited potent antiproliferative effects on human cervix carcinoma (HeLa) cells with IC50 values significantly lower than 20 µM, indicating selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Another investigation highlighted the compound's interaction with tubulin, revealing that it binds to the colchicine site, disrupting microtubule dynamics essential for mitosis .
  • In Vivo Studies : Preliminary animal studies suggest that these compounds could reduce tumor growth in xenograft models, although detailed pharmacokinetic profiles are still under investigation .

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